molecular formula C13H17F3N2O2 B2375362 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 862873-92-5

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline

Cat. No.: B2375362
CAS No.: 862873-92-5
M. Wt: 290.286
InChI Key: XNZGRJCITIWNKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(4-morpholinyl)ethanol with 5-(trifluoromethyl)-2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound’s morpholine and trifluoromethyl groups play crucial roles in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired effects in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Morpholinoethoxy)-5-(trifluoromethyl)benzenamine: Shares similar structural features but may differ in specific functional groups.

    2-(4-Morpholinyl)ethanol: A precursor in the synthesis of the target compound.

    5-(Trifluoromethyl)-2-nitroaniline: Another precursor used in the synthetic route.

Uniqueness

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is unique due to its combination of morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)10-1-2-12(11(17)9-10)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGRJCITIWNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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